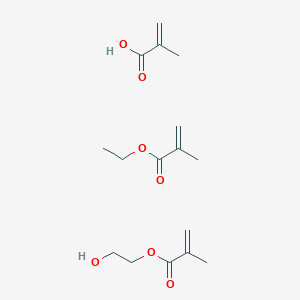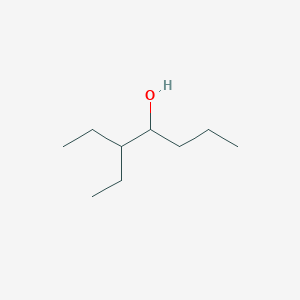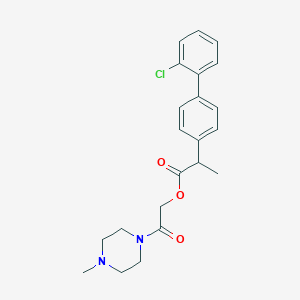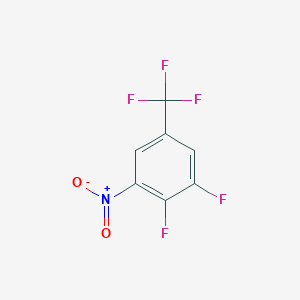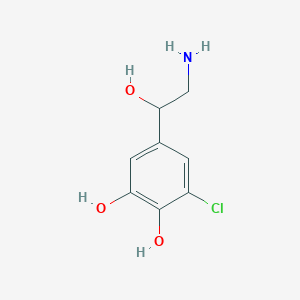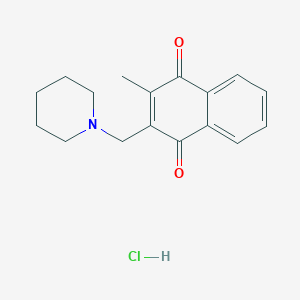
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride, also known as MPPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPN is a member of the naphthalenedione family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has several advantages for use in lab experiments. It is a highly soluble compound that can be easily prepared in large quantities. It has also been shown to have low toxicity in vitro, making it a suitable compound for cell-based assays. However, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
Orientations Futures
There are several future directions for research on 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride. One area of interest is the development of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride derivatives with improved biological activity and selectivity. Another area of interest is the investigation of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride's effects on specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate the efficacy and safety of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride in animal models and clinical trials. Overall, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has significant potential for use in scientific research, and further investigation may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride involves the reaction of 2-methyl-1,4-naphthoquinone with piperidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been used in various research studies to investigate its effects on cellular signaling pathways, gene expression, and protein synthesis.
Propriétés
Numéro CAS |
110278-78-9 |
|---|---|
Nom du produit |
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride |
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
Clé InChI |
XSNCPTIVNGCGBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
Autres numéros CAS |
75397-64-7 |
Synonymes |
AK 135 AK-135 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



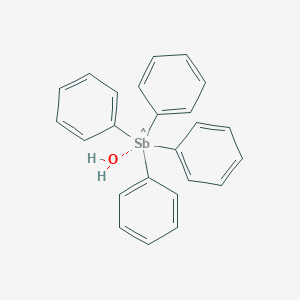
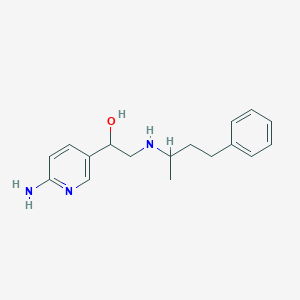

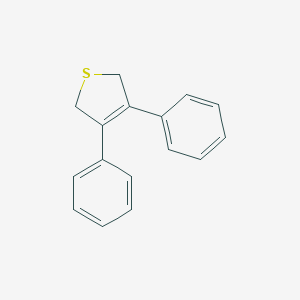
![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)
